Methyl 3-fluoro-1H-indazole-6-carboxylate
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Overview
Description
Methyl 3-fluoro-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 3-position and a carboxylate group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and chromatographic techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-fluoro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
Methyl 3-bromo-1H-indazole-6-carboxylate: Contains a bromine atom instead of fluorine, leading to variations in reactivity and potency.
6-Fluoro-3-methyl-1H-indazole: Similar structure but lacks the carboxylate group, affecting its chemical properties and applications.
Uniqueness
Methyl 3-fluoro-1H-indazole-6-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7FN2O2 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 3-fluoro-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
CBZJAIHNEWSSBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)F |
Origin of Product |
United States |
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